1-Chloroethyl acetate

Catalog No.
S1916239
CAS No.
5912-58-3
M.F
C4H7ClO2
M. Wt
122.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Chloroethyl acetate

CAS Number

5912-58-3

Product Name

1-Chloroethyl acetate

IUPAC Name

1-chloroethyl acetate

Molecular Formula

C4H7ClO2

Molecular Weight

122.55 g/mol

InChI

InChI=1S/C4H7ClO2/c1-3(5)7-4(2)6/h3H,1-2H3

InChI Key

CGKKDGMMKSOGLM-UHFFFAOYSA-N

SMILES

CC(OC(=O)C)Cl

Canonical SMILES

CC(OC(=O)C)Cl

1-Chloroethyl acetate is an organic compound with the molecular formula C4H7ClO2. It appears as a colorless liquid and is recognized for its reactivity, making it a valuable intermediate in various chemical processes. This compound is primarily utilized in organic synthesis and has applications across multiple industries, including pharmaceuticals and solvents .

  • Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, yielding 1-hydroxyethyl acetate.
  • Hydrolysis: In the presence of water and either an acid or base catalyst, it hydrolyzes to produce acetic acid and 1-chloroethanol.
  • Reduction: This compound can be reduced to form ethyl acetate and hydrogen chloride under specific conditions .

Common Reagents and Conditions

  • Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide are typically used under mild conditions.
  • Hydrolysis: Acidic or basic conditions with water are employed.
  • Reduction: Lithium aluminum hydride is a common reducing agent used under anhydrous conditions.

Major Products Formed

  • From nucleophilic substitution: 1-Hydroxyethyl acetate
  • From hydrolysis: Acetic acid and 1-chloroethanol
  • From reduction: Ethyl acetate and hydrogen chloride.

1-Chloroethyl acetate can be synthesized through several methods:

  • Esterification Reaction: This involves reacting 1-chloroethanol with acetic anhydride or acetyl chloride under acidic conditions, facilitating the esterification process.
  • Industrial Production: In industrial settings, it is commonly produced by the esterification of 1-chloroethanol with acetic acid in the presence of a catalyst such as sulfuric acid. This reaction occurs at elevated temperatures to enhance yield .

The applications of 1-chloroethyl acetate are diverse:

  • Chemical Intermediates: It serves as an intermediate in the synthesis of various organic compounds.
  • Pharmaceuticals: The compound is crucial in the production of bioactive molecules and pharmaceuticals.
  • Industrial Chemicals: It is utilized in manufacturing solvents, plasticizers, and other industrial chemicals .

Studies on the interactions of 1-chloroethyl acetate have focused on its reactivity with nucleophiles and its behavior under different catalytic conditions. These investigations provide insights into its potential applications in synthetic chemistry and biochemistry, particularly concerning enzyme interactions and substrate specificity .

1-Chloroethyl acetate can be compared with several structurally similar compounds:

CompoundStructure DifferenceUnique Properties
Ethyl acetateLacks chlorine atomLess reactive; widely used as a solvent
1-Bromoethyl acetateContains bromine instead of chlorineDifferent reactivity patterns due to bromine
1-Chloroethyl propionateDifferent ester groupVaries in physical and chemical properties

The uniqueness of 1-chloroethyl acetate lies in its combination of ester and alkyl halide functionalities, which enhances its versatility in

XLogP3

1.2

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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